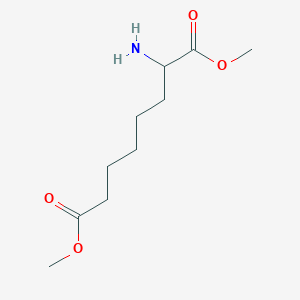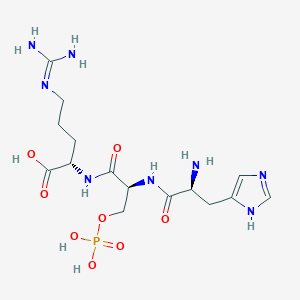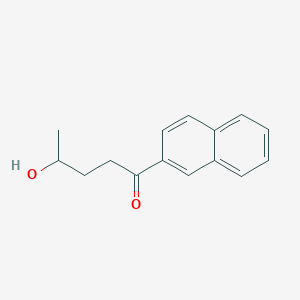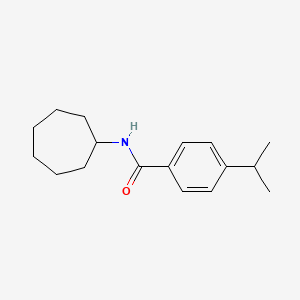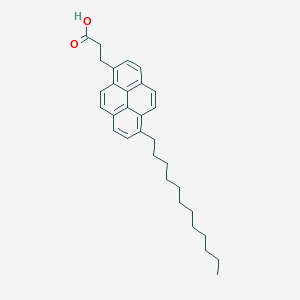
3-(6-Dodecylpyren-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Dodecylpyren-1-YL)propanoic acid is an organic compound with a unique structure that includes a pyrene moiety linked to a dodecyl chain and a propanoic acid group
準備方法
The synthesis of 3-(6-Dodecylpyren-1-YL)propanoic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
化学反応の分析
3-(6-Dodecylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrene moiety are replaced with other groups.
科学的研究の応用
3-(6-Dodecylpyren-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 3-(6-Dodecylpyren-1-YL)propanoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The dodecyl chain allows the compound to embed itself into lipid membranes, while the pyrene moiety can interact with aromatic amino acids in proteins. These interactions can affect membrane fluidity and protein function, making the compound useful in studies of membrane biology and protein-lipid interactions .
類似化合物との比較
Similar compounds to 3-(6-Dodecylpyren-1-YL)propanoic acid include:
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications in neuroprotection
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
Indole derivatives: These compounds are widely studied for their biological activities and potential therapeutic uses.
This compound stands out due to its unique combination of a pyrene moiety and a long alkyl chain, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications.
特性
CAS番号 |
523990-84-3 |
|---|---|
分子式 |
C31H38O2 |
分子量 |
442.6 g/mol |
IUPAC名 |
3-(6-dodecylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C31H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-25-18-21-28-24(19-22-29(32)33)14-16-26-17-20-27(23)30(25)31(26)28/h13-18,20-21H,2-12,19,22H2,1H3,(H,32,33) |
InChIキー |
VOZNCBNAZBFNJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


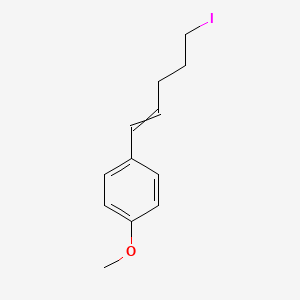
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
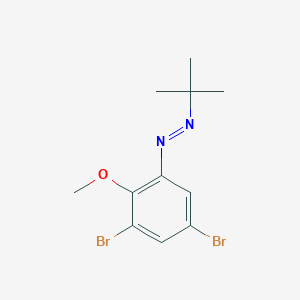
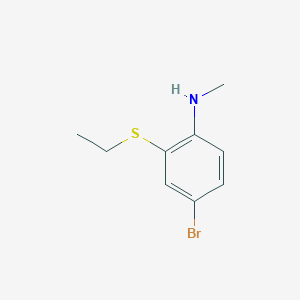
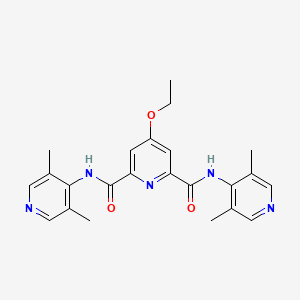
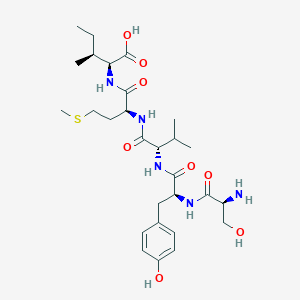
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
